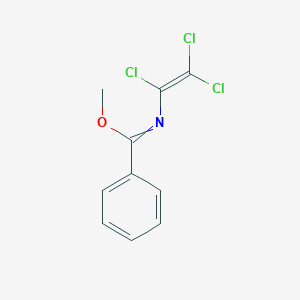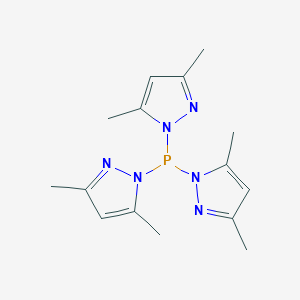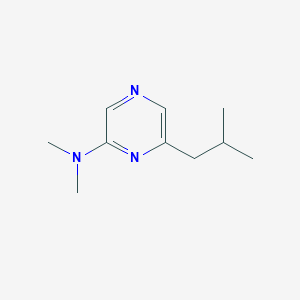
N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a dimethylamino group and a 2-methylpropyl group. Compounds with pyrazine rings are known for their diverse biological activities and are often used in pharmaceuticals, organic materials, and natural products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine typically involves the following steps:
Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the dimethylamino group and the 2-methylpropyl group onto the pyrazine ring. This can be done using reagents such as dimethylamine and isobutyl bromide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cyclization and substitution reactions, optimized for yield and purity. The specific conditions would depend on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the 2-methylpropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethylpyrazine
- 3,5-Dimethylpyrazine
- N,N-Dimethylpyrazin-2-amine
Uniqueness
N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine is unique due to the presence of both the dimethylamino group and the 2-methylpropyl group on the pyrazine ring. This specific substitution pattern imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
56343-36-3 |
|---|---|
Molekularformel |
C10H17N3 |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
N,N-dimethyl-6-(2-methylpropyl)pyrazin-2-amine |
InChI |
InChI=1S/C10H17N3/c1-8(2)5-9-6-11-7-10(12-9)13(3)4/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
WHQIVBAMMQRQDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CN=CC(=N1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


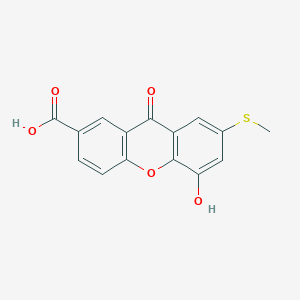

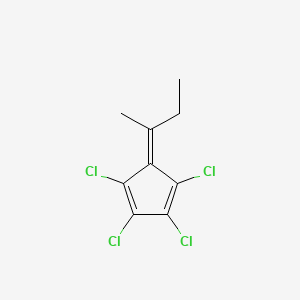
![9-[(Propan-2-yl)oxy]anthracene](/img/structure/B14627879.png)
![1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14627880.png)
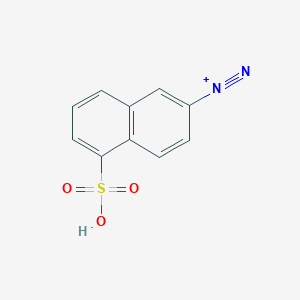
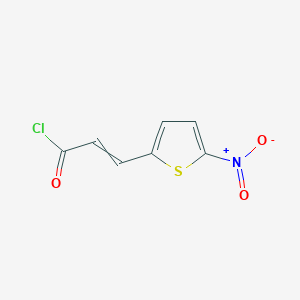
![Methanesulfonic acid, [(4-chlorophenyl)amino]-](/img/structure/B14627895.png)
![2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14627900.png)

